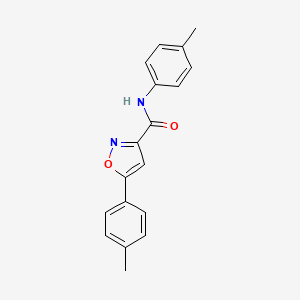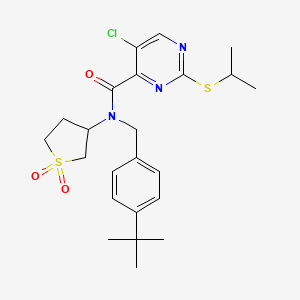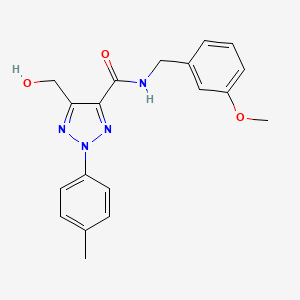
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethylbenzyl group, a furan ring, and a methylphenoxyacetamide moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide typically involves multiple steps:
Formation of the Ethylbenzyl Intermediate: The initial step involves the alkylation of benzyl chloride with ethyl bromide in the presence of a strong base like sodium hydride to form 4-ethylbenzyl chloride.
Furan-2-ylmethylamine Synthesis: Furan-2-carboxaldehyde is reduced to furan-2-ylmethanol, which is then converted to furan-2-ylmethylamine through reductive amination.
Coupling Reaction: The 4-ethylbenzyl chloride is reacted with furan-2-ylmethylamine to form N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)amine.
Acylation: Finally, the amine is acylated with 2-(2-methylphenoxy)acetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and furan rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the benzyl and furan rings.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with various biological targets could make it useful in studying cellular processes and pathways.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan ring and benzyl groups could facilitate binding to hydrophobic pockets in proteins, while the acetamide moiety might form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- N-(4-ethylbenzyl)-N-(thiophen-2-ylmethyl)-2-(2-methylphenoxy)acetamide
- N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-chlorophenoxy)acetamide
Uniqueness
N-(4-ethylbenzyl)-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide is unique due to the specific combination of its functional groups. The presence of both the furan ring and the ethylbenzyl group in the same molecule is relatively rare, providing distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[(4-ethylphenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H25NO3/c1-3-19-10-12-20(13-11-19)15-24(16-21-8-6-14-26-21)23(25)17-27-22-9-5-4-7-18(22)2/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
NRXBDEZFDRLENO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-cyclopentylacetamide](/img/structure/B11372876.png)
![5-[(3-chloro-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11372884.png)
![2-ethoxy-N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11372885.png)
![2-ethoxy-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11372894.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11372897.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B11372902.png)
![N-[(4-chlorophenyl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B11372903.png)
![5-chloro-2-[(2-methylbenzyl)sulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11372906.png)
![2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11372913.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B11372920.png)
![N-(4-fluorophenyl)-5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11372927.png)


